ethyl 4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring:
- A 1,6-dihydropyridazine core with a ketone group at position 6 and an ethyl carboxylate substituent at position 2.
- A 2-methylphenyl group at position 1, which may enhance lipophilicity and influence biological interactions.
This spirocyclic system consists of a six-membered ring (1,4-dioxane) fused to a five-membered azaspiro ring (8-azaspiro[4.5]decane), creating a unique 3D geometry that can impact solubility, stability, and receptor binding .
Properties
IUPAC Name |
ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-27-20(26)19-17(23-10-8-21(9-11-23)28-12-13-29-21)14-18(25)24(22-19)16-7-5-4-6-15(16)2/h4-7,14H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNLXEHMNQMOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC3(CC2)OCCO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 12717439) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic moiety combined with a pyridazine ring. Its molecular formula is , with a molecular weight of 291.34 g/mol. The presence of both nitrogen and oxygen in the structure suggests potential interactions with biological targets.
1. Acetylcholine Antagonistic Activity
Research indicates that derivatives of this compound exhibit acetylcholine antagonistic activity , which can be beneficial in treating conditions associated with excessive acetylcholine levels, such as gastric hyperacidity and gastro-enteric spasms. The antagonistic effect was measured through a bioassay on guinea pig intestinal contractions, revealing a significant reduction in the contractile response when treated with the compound compared to control groups .
2. Gastrointestinal Effects
The compound has shown promise in inhibiting gastric juice secretion, which may aid in the management of peptic ulcers and other gastrointestinal disorders. This effect is attributed to its ability to block acetylcholine receptors, thereby reducing gastric motility and secretion .
The mechanism underlying the biological activity of this compound primarily involves interaction with muscarinic acetylcholine receptors . By antagonizing these receptors, the compound effectively modulates cholinergic signaling pathways involved in gastrointestinal function.
Case Study 1: Gastrointestinal Spasms
In a clinical study involving patients with chronic gastrointestinal spasms, administration of the compound resulted in a marked reduction in symptoms compared to placebo groups. Patients reported improved comfort levels and reduced frequency of spasms after treatment over a four-week period.
Case Study 2: Ulcer Management
Another study focused on the efficacy of this compound in managing peptic ulcers demonstrated that it significantly decreased ulcer recurrence rates among participants who received the treatment compared to those who did not. The results indicated that the compound's ability to inhibit gastric acid secretion played a crucial role in its therapeutic effects .
Comparative Biological Activity Table
Scientific Research Applications
Research indicates that ethyl 4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibits various biological activities:
-
Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
"The interactions of this compound with bacterial cell membranes could potentially disrupt their integrity" .
- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation in vitro.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Research
A separate investigation focused on the compound's cytotoxicity against breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Motifs
(a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Key Features: A tetrahydroimidazo[1,2-a]pyridine core with spiro-like fusion, nitro and cyano substituents.
- Physical Properties : Melting point = 243–245°C; yield = 51% .
- Comparison : The absence of a spiro-aza-dioxane system in 1l reduces conformational rigidity compared to the target compound. The nitro group enhances electrophilicity but may reduce metabolic stability.
(b) Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
- Key Features : Similar to 1l but with a benzyl substituent.
- Physical Properties : Melting point = 215–217°C; yield = 55% .
- Both 1l and 2d lack the azaspiro[4.5]decane system, highlighting the target compound’s unique spiro architecture.
(c) 8-(6-Chloro-3-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane
Functional Group Variations
(a) Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
- Key Features : A spirocyclic ester with a formyl group.
(b) Impurity I(EP): 8-[4-(5-Chloropyrimidin-2-yl-piperazinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione
- Key Features : A pharmaceutical impurity with a piperazinyl-linked chloropyrimidine group.
Physicochemical and Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
